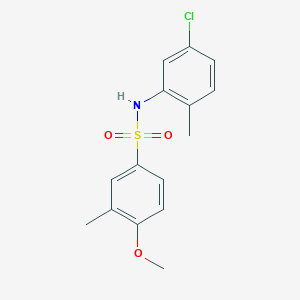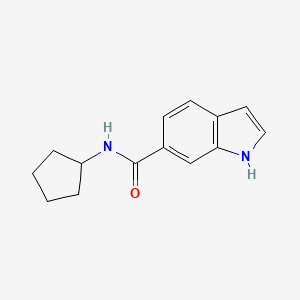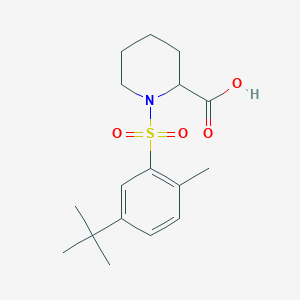
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide, also known as DI-DMA, is a chemical compound with potential applications in scientific research. It is a small molecule that has been found to have a unique mechanism of action, making it a promising candidate for further study. In
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide involves its interaction with the Kv4.3 channel in neurons. This channel plays a critical role in regulating the excitability of neurons by controlling the flow of potassium ions across the cell membrane. N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to selectively bind to a specific site on the Kv4.3 channel, leading to a decrease in its activity and an increase in the excitability of neurons.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have demonstrated that N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide increases the firing rate of neurons and enhances synaptic transmission. In vivo studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide can induce seizures in animal models, indicating its potential as an anticonvulsant agent.
実験室実験の利点と制限
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide is its selectivity for the Kv4.3 channel, which allows for the targeted manipulation of neuronal excitability. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the effects of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide on other ion channels and neurotransmitter systems have not been fully characterized, which may limit its broader applicability in neuroscience research.
将来の方向性
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide. One area of interest is the development of more potent and selective Kv4.3 inhibitors based on the structure of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide. Another area of research is the characterization of the effects of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide on other ion channels and neurotransmitter systems, which could provide insights into its broader mechanisms of action. Additionally, the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide in neurological disorders such as epilepsy warrants further investigation.
合成法
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-bromo-6-(dimethylamino)pyridine-2-carboxylic acid, followed by the addition of triethylamine and acetic anhydride. The resulting product is then purified by column chromatography to yield N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide as a white solid with a high degree of purity.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively inhibit the activity of a specific type of potassium channel in neurons, known as the Kv4.3 channel. This inhibition leads to an increase in the excitability of neurons, which has been shown to have therapeutic potential in certain neurological disorders, such as epilepsy.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(2)16-9-7-14(11-18-16)17(21)19-15-8-6-12-4-3-5-13(12)10-15/h6-11H,3-5H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCAJSZNFUIMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)

![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)



![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)


![N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)
![N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499351.png)